molecular formula C7H9BrO2 B2520264 Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate CAS No. 83249-14-3

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2520264
CAS No.: 83249-14-3
M. Wt: 205.051
InChI Key: UOHVTCOIYSLTIZ-UHFFFAOYSA-N
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Description

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS: 83249-14-3, molecular formula: C₇H₉BrO₂) is a bicyclo[1.1.1]pentane (BCP) derivative featuring a bromine substituent at the 3-position and a methyl ester group at the 1-position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of BCP-based amino acids, pharmaceuticals, and functional materials . Its bromine atom acts as a reactive site for substitution reactions, enabling further derivatization.

Properties

IUPAC Name

methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHVTCOIYSLTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of bicyclo[1.1.1]pentane-1-carboxylate using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing waste and environmental impact. The use of advanced reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms), enabling the introduction of diverse substituents.

Nucleophile Conditions Product Yield References
Sodium azideDMF, 80°C, 12 hMethyl 3-azidobicyclo[1.1.1]pentane-1-carboxylate85%
Potassium thiolTHF, RT, 6 hMethyl 3-(alkylthio)bicyclo[1.1.1]pentane-1-carboxylate72–90%
AminesDIPEA, DCM, 24 hMethyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate65–78%

Key Findings :

  • Reactions proceed via strain-driven ring-opening of the BCP framework, leveraging the high ring strain (~70 kcal/mol) for enhanced reactivity .

  • Steric hindrance at the bridgehead position directs nucleophiles to the bromine site selectively.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction Type Catalyst Substrate Product Yield References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsMethyl 3-arylbicyclo[1.1.1]pentane-1-carboxylate60–88%
Stille CouplingPd(OAc)₂, AsPh₃Vinyl stannanesMethyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate55%

Mechanistic Insight :

  • The BCP scaffold remains intact during coupling, preserving its bioisosteric properties for drug-design applications .

Photoredox-Mediated Radical Reactions

Photoredox catalysis enables strain-relief-driven radical additions to the bicyclic core.

Radical Source Conditions Product Yield References
Alkyl halidesIr(ppy)₃, blue LED, DMSOAlkyl-substituted BCP derivatives45–68%
Aryl diazonium saltsRu(bpy)₃²⁺, visible lightAryl-functionalized BCPs50–75%

Key Pathway :

  • Radical intermediates generated via single-electron transfer (SET) add to the strained σ-bond of the BCP, followed by ring-opening to form functionalized products .

Ester Functionalization

The methyl ester undergoes hydrolysis or transesterification to access carboxylic acid derivatives.

Reaction Conditions Product Yield References
Acidic hydrolysisHCl (6M), reflux, 8 h3-Bromobicyclo[1.1.1]pentane-1-carboxylic acid92%
Enzymatic hydrolysisLipase, pH 7.0, 37°CCarboxylic acid with retained BCP framework80%

Applications :

  • The

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate has the molecular formula C7H9BrO2C_7H_9BrO_2 and a molecular weight of 205.05 g/mol. The compound features a bicyclic structure that imparts significant strain, making it reactive in various chemical transformations. The presence of a bromine atom enhances its electrophilic character, facilitating nucleophilic substitutions.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
  • Reduction Reactions: The carboxylate group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).
  • Oxidation Reactions: It can be oxidized to form esters or amides, expanding its utility in synthesizing complex molecules.

These reactions are crucial for developing pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications due to its structural characteristics:

  • GABA Mimetic Activity: Preliminary studies suggest that this compound may mimic gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This property indicates potential applications in treating neurological disorders.
  • Analgesic Properties: Comparative studies have indicated that derivatives of this compound may exhibit altered physicochemical properties, such as improved solubility and lipophilicity, which are critical for drug efficacy.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Neurotransmission Studies: Research has focused on compounds derived from this bicyclic structure to assess their ability to modulate neurotransmitter activity, particularly within GABAergic signaling pathways.
  • Analgesic Activity Comparisons: In studies comparing this compound with benzocaine analogs, it was found that substituting the benzene ring with bicyclo[1.1.1]pentane structures significantly affected water solubility and lipophilicity, enhancing the potential for analgesic applications.

Mechanism of Action

The mechanism of action of methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the bicyclic structure provides stability and rigidity to the molecule. These properties enable the compound to interact with specific enzymes, receptors, or other biomolecules, leading to its observed effects .

Comparison with Similar Compounds

Substituent Variations and Reactivity

The following table summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name CAS Number Molecular Formula Key Substituent Reactivity/Application Notes
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate 83249-14-3 C₇H₉BrO₂ Bromine at 3-position Bromine serves as a leaving group for nucleophilic substitutions; used in synthesizing BCP-amino acids .
Methyl 3-methylbicyclo[1.1.1]pentane-1-carboxylate 796963-31-0 C₈H₁₂O₂ Methyl at 3-position Lacks leaving group; inert in substitutions but useful for steric studies .
Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate 2288708-53-0 C₈H₁₁IO₂ Iodomethyl at 3-position Iodine’s weaker C-I bond enhances reactivity in cross-coupling reactions .
Methyl 3-(difluoromethoxymethyl)bicyclo[1.1.1]pentane-1-carboxylate 2815546-82-6 C₉H₁₂F₂O₃ Difluoromethoxymethyl Fluorine atoms increase polarity and metabolic stability; potential use in medicinal chemistry .
Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate 83249-09-6 C₁₃H₁₄O₂ Phenyl at 3-position Aromatic group enhances lipophilicity; useful in hydrophobic scaffolds .
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate 180464-87-3 C₈H₁₂O₃ Hydroxymethyl at 3-position Polar hydroxyl group enables esterification or oxidation; intermediate in drug synthesis .

Physical and Chemical Properties

  • Molecular Weight and Polarity :

    • Bromine and iodine substituents increase molecular weight (213.05 g/mol and 266.08 g/mol, respectively) compared to methyl (140.18 g/mol) or hydroxymethyl (156.18 g/mol) derivatives .
    • Fluorinated derivatives (e.g., C₉H₁₂F₂O₃) exhibit higher polarity due to electronegative fluorine atoms, improving solubility in polar solvents .
  • Thermal Stability :

    • Bromine and iodine derivatives require careful handling at low temperatures to prevent decomposition .
    • Methyl and phenyl analogs are more thermally stable, with lower hazards .

Research Findings and Data Tables

Yield and Purity of Selected Compounds

Compound Synthetic Yield Purity Key Characterization Methods
This compound Not reported 98% ¹H NMR, ¹³C NMR, HRMS
Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate Not reported >90% ¹H NMR, ¹³C NMR, MS
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate 75% (in related syntheses) 98% (NMR) ¹H NMR, ¹³C NMR

Biological Activity

Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate (CAS No. 83249-14-3) is an intriguing compound within the bicyclic family, notable for its unique structural characteristics and potential biological applications. This article delves into its biological activity, synthesis, and implications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H9BrO2C_7H_9BrO_2 and a molecular weight of approximately 205.05 g/mol. The compound features a bromine atom at the third carbon of the bicyclo[1.1.1]pentane structure, along with a carboxylate functional group, which enhances its reactivity and potential interactions with biological targets .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Bromination : Introduction of the bromine atom into the bicyclic structure.
  • Esterification : Formation of the methyl ester from the corresponding carboxylic acid.

These synthetic pathways are crucial for obtaining the compound in high purity and yield, which is essential for subsequent biological studies .

Biological Activity

This compound exhibits several noteworthy biological activities:

GABA Mimetic Properties : Research indicates that derivatives of this compound can act as mimetics of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system. This property suggests potential applications in neuropharmacology, particularly in developing treatments for anxiety and epilepsy .

Reactivity with Biological Targets : The presence of the bromine atom enhances the compound's reactivity, making it a promising candidate for interaction studies with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Neurotransmitter Mimicry : A study conducted by Císařová et al. demonstrated that amino acid derivatives of this compound could effectively mimic GABA in peptide structures, potentially influencing neurotransmission pathways and offering insights into new therapeutic strategies for neurological disorders .
  • Strain-Induced Reactivity : Research highlighted the strain-release properties of bicyclo[1.1.1]pentanes, showcasing how this strain can be exploited to enhance reactivity towards various biological substrates, leading to diverse bioisosteres that may exhibit improved pharmacological profiles .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsUnique Features
This compoundMethyl ester derivativeIncreased lipophilicity may enhance bioavailability
3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic AcidContains an amide group instead of brominePotentially different biological activity due to amide functionality
3-Hydroxybicyclo[1.1.1]pentane-2-carboxylic AcidHydroxyl group at position threeMay exhibit different solubility and reactivity patterns

This table underscores how variations in functional groups can significantly affect biological activity and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via bromination of bicyclo[1.1.1]pentane precursors. One route involves reacting methyl 3-hydroxymethylbicyclo[1.1.1]pentane-1-carboxylate with bromine (Br₂) in the presence of triphenylphosphine (PPh₃) and imidazole to introduce the bromomethyl group . Photochemical methods under UV light (e.g., 365 nm) are also employed to functionalize bicyclo[1.1.1]pentane frameworks efficiently . Reaction optimization requires strict control of temperature (0–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios to minimize side reactions like over-bromination or ester hydrolysis. Yields range from 40–75%, depending on purification techniques (e.g., column chromatography vs. recrystallization) .

Q. How can researchers characterize the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic scaffold and bromomethyl substitution. The deshielded C-3 proton (δ ~4.2 ppm) and quaternary C-1 carbonyl (δ ~170 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (C₇H₉BrO₂, [M+H]⁺ = 205.05) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical for research-grade material) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The bromomethyl group enables diverse derivatization for bioisosteric replacement. For example:

  • Peptide Backbone Modification : Incorporation into peptides as a rigid γ-aminobutyric acid (GABA) analogue enhances metabolic stability .
  • Covalent Inhibitors : The bromine acts as a leaving group for nucleophilic substitution with cysteine residues in target enzymes (e.g., kinases) .
  • Materials Science : The strained bicyclic core improves rigidity in polymer backbones .

Advanced Research Questions

Q. How does the bicyclo[1.1.1]pentane scaffold influence electronic and steric effects in substitution reactions?

  • Methodological Answer : The high ring strain (~70 kcal/mol) increases reactivity at the bridgehead positions. The electron-withdrawing carboxylate at C-1 polarizes the C-Br bond at C-3, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the bicyclic structure restricts nucleophilic attack to the less hindered exo-face, favoring regioselectivity . Computational studies (DFT) model charge distribution to predict reaction pathways .

Q. What strategies resolve contradictions in reported reaction yields for derivatization of this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate SN2 reactions but may promote ester hydrolysis.
  • Catalyst Selection : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .
  • Purification Challenges : Brominated byproducts (e.g., di-substituted analogs) require careful chromatographic separation (silica gel, hexane/EtOAc gradients) .
    • Validation : Replicate reactions under inert atmospheres (N₂/Ar) and monitor intermediates via TLC or inline IR spectroscopy .

Q. How can researchers address stereochemical uncertainties in bicyclo[1.1.1]pentane derivatives?

  • Methodological Answer : The planar bridgehead carbons limit stereochemical diversity, but enantioselective synthesis is achievable using chiral auxiliaries or catalysts. For example:

  • Chiral Resolution : Derivatize with enantiopure amines followed by diastereomeric salt crystallization .
  • Asymmetric Catalysis : Transition-metal complexes (e.g., Pd with BINAP ligands) induce axial chirality during cross-coupling reactions .
    • Analytical Confirmation : Use chiral HPLC columns (e.g., Chiralpak IA) or vibrational circular dichroism (VCD) to confirm enantiopurity .

Q. What advanced analytical techniques quantify trace impurities in this compound?

  • Methodological Answer :

  • GC-MS with Headspace Sampling : Detects volatile impurities (e.g., residual solvents like THF) .
  • ICP-MS : Quantifies heavy metal catalysts (e.g., Pd, Cu) at ppb levels .
  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals from isomeric byproducts .

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